molecular formula C17H14ClN3O3S B2569706 3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide CAS No. 1795300-35-4

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide

Cat. No.: B2569706
CAS No.: 1795300-35-4
M. Wt: 375.83
InChI Key: PGTMKQHLOKNGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on structurally related compounds often focuses on synthetic methodologies, aiming to enhance the efficiency and selectivity of chemical reactions. For example, the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives highlights innovative one-pot synthesis techniques, which might be relevant for synthesizing variants of the specified compound (Martins et al., 2002). Such methodologies could be instrumental in creating derivatives with improved pharmacological profiles or for specific research applications.

Computational Design and Structure-Activity Relationship

The rational design and computational analysis play a crucial role in understanding the structure-activity relationships of compounds. Singh et al. (2009) demonstrated this through the synthesis of novel compounds and subsequent computational predictions to identify their properties and effects on biological systems (Singh et al., 2009). Applying similar computational models to the compound could predict its biological interactions and potential applications in drug development.

Corrosion Inhibition

Quinoxaline derivatives have been studied for their corrosion inhibition properties for mild steel in acidic media (Saraswat & Yadav, 2020). The structural similarities suggest that investigating the corrosion inhibition capabilities of the specified compound could be a valuable area of research, potentially leading to applications in materials science and engineering.

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer properties of pyrazole derivatives are of significant interest. For instance, Palkar et al. (2017) explored the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as antibacterial agents (Palkar et al., 2017). This suggests that similar research approaches could be used to evaluate the biological activities of the specified compound, potentially leading to the development of new therapeutic agents.

Mechanism of Action

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-9-14(15(21-24-9)10-4-2-3-5-11(10)18)16(22)20-17-19-12-6-7-23-8-13(12)25-17/h2-5H,6-8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTMKQHLOKNGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.